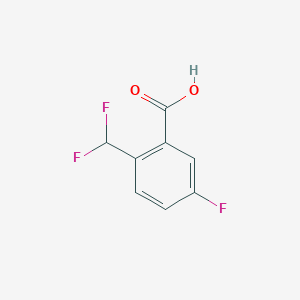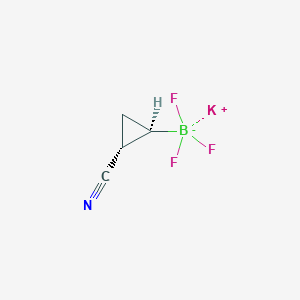
Potassium trans-2-cyanocyclopropyltrifluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of potassium trans-2-cyanocyclopropyltrifluoroborate typically involves the reaction of a suitable cyclopropyl precursor with a boron trifluoride source under specific conditions. One common method includes the use of potassium bifluoride (KHF2) as a fluorinating agent for organoboronic acids . The reaction conditions often involve the presence of a palladium catalyst and a base such as triethylamine (Et3N) to facilitate the coupling process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
化学反应分析
Potassium trans-2-cyanocyclopropyltrifluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It is commonly used in substitution reactions, particularly in Suzuki–Miyaura cross-coupling reactions. These reactions typically involve palladium catalysts and bases such as potassium acetate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki–Miyaura coupling, the product is typically a biaryl compound .
科学研究应用
Potassium trans-2-cyanocyclopropyltrifluoroborate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound’s stability and reactivity make it useful in the synthesis of biologically active molecules.
Industry: The compound is used in the production of materials with specific properties, such as polymers and advanced composites.
作用机制
The mechanism by which potassium trans-2-cyanocyclopropyltrifluoroborate exerts its effects involves its ability to act as a source of the trifluoroborate anion. In Suzuki–Miyaura coupling reactions, the compound undergoes transmetalation with a palladium catalyst, forming a palladium-boron intermediate that facilitates the coupling process . The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
Potassium trans-2-cyanocyclopropyltrifluoroborate is unique among organotrifluoroborates due to its specific structure and reactivity. Similar compounds include:
Potassium vinyltrifluoroborate: Used in vinylation reactions with aryl bromides and iodides.
Potassium phenyltrifluoroborate: Commonly used in Suzuki–Miyaura coupling reactions.
Potassium alkynyltrifluoroborate: Utilized in alkynylation reactions.
These compounds share similar stability and reactivity patterns but differ in their specific applications and the types of bonds they form.
属性
IUPAC Name |
potassium;[(1R,2R)-2-cyanocyclopropyl]-trifluoroboranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BF3N.K/c6-5(7,8)4-1-3(4)2-9;/h3-4H,1H2;/q-1;+1/t3-,4+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLRHOTWKDACLL-RFKZQXLXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1CC1C#N)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-]([C@@H]1C[C@H]1C#N)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BF3KN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-chloro-N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2392608.png)
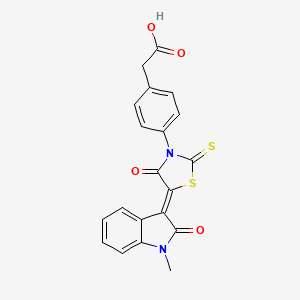
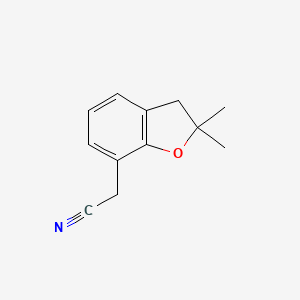
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B2392615.png)
![5-((3,4-Difluorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2392616.png)
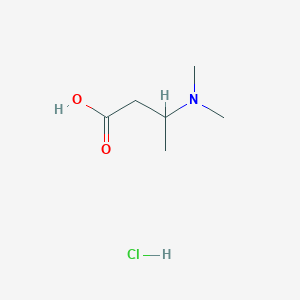
![N-[(2-chlorophenyl)methyl]-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2392618.png)
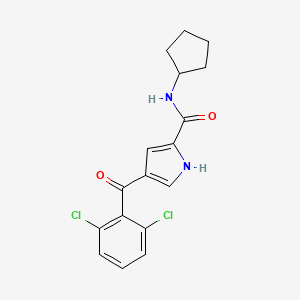
![1-(2-chlorophenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]methanesulfonamide](/img/structure/B2392620.png)
![N-{2-[(2-methoxyethyl)carbamoyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2392622.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide](/img/structure/B2392625.png)

